

Physical and chemical characteristics of 5-Acetoxy-7-hydroxyflavone

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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

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5-Acetoxy-7-hydroxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetoxy-7-hydroxyflavone, with the CAS number 132351-58-7, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a detailed overview of the known physical and chemical characteristics of **5-Acetoxy-7-hydroxyflavone**, a plausible experimental protocol for its synthesis, and a discussion of its potential biological activities based on the current understanding of related flavonoid compounds.

Chemical and Physical Characteristics

While specific experimental data for **5-Acetoxy-7-hydroxyflavone** is limited in publicly available literature, its fundamental properties can be summarized. The structural and physicochemical properties are crucial for understanding its reactivity, solubility, and potential interactions with biological systems.

Table 1: Physical and Chemical Properties of **5-Acetoxy-7-hydroxyflavone**

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₂ O ₅	[1]
Molecular Weight	296.27 g/mol	[1]
CAS Number	132351-58-7	[1]
IUPAC Name	(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate	[1]
Synonyms	5-Acetoxy-7-hydroxyflavone, 4H-1-Benzopyran-4-one, 5-(acetyloxy)-7-hydroxy-2-phenyl-	[1][2]
Predicted XLogP3	2.5	[3]

Note: Experimentally determined values for melting point, boiling point, and solubility are not readily available in the cited literature. Acetylation of flavonoids can affect their physicochemical properties, often increasing lipophilicity, which may influence their solubility and bioavailability. [4][5]

Spectral Data (Predicted)

Detailed experimental spectral data (NMR, IR, MS) for **5-Acetoxy-7-hydroxyflavone** are not currently available in the public domain. However, based on the known spectra of related flavones, the following characteristic signals can be anticipated:

- ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the A and B rings, a characteristic singlet for the C3 proton of the flavone core, and a singlet for the acetyl group's methyl protons. The chemical shifts of the aromatic protons on the A ring would be influenced by the positions of the hydroxyl and acetoxy groups.
- ¹³C NMR: The spectrum would display signals for the carbonyl carbon (C4), the carbons of the aromatic rings, and the carbons of the pyrone ring. The acetyl group would show characteristic signals for its carbonyl and methyl carbons.

- **IR Spectroscopy:** The infrared spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl group (O-H stretching), the ester carbonyl group (C=O stretching) of the acetoxy moiety, the ketone carbonyl group (C=O stretching) of the pyrone ring, and C-O and C=C stretching vibrations of the aromatic and pyrone rings.[6]
- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound ($m/z \approx 296$). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the flavone skeleton.

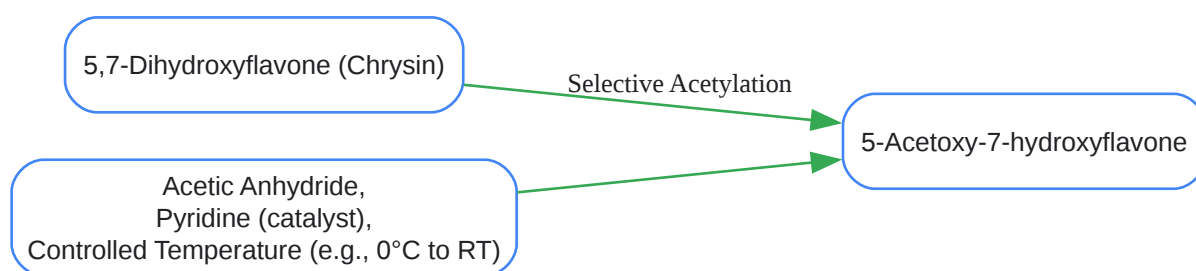
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Acetoxy-7-hydroxyflavone** is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on the well-established methods for flavonoid synthesis and selective acetylation of polyhydroxyflavonoids. The synthesis would typically start from 5,7-dihydroxyflavone (chrysin).

Proposed Synthesis of 5-Acetoxy-7-hydroxyflavone

The key challenge in the synthesis of **5-Acetoxy-7-hydroxyflavone** is the selective acetylation of the hydroxyl group at the C5 position while leaving the C7 hydroxyl group unprotected. The C5 hydroxyl group is typically chelated to the C4 carbonyl group, which can influence its reactivity.

Reaction Scheme:



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Caption: Proposed synthesis of **5-Acetoxy-7-hydroxyflavone**.

Methodology:

- **Dissolution:** Dissolve 5,7-dihydroxyflavone (chrysin) in a suitable solvent, such as dry pyridine, which can also act as a catalyst.
- **Acetylation:** Cool the solution in an ice bath (0°C). Add acetic anhydride dropwise to the stirred solution. The molar ratio of chrysin to acetic anhydride should be carefully controlled to favor mono-acetylation.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the diacetylated product.
- **Work-up:** Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
- **Purification:** Collect the precipitate by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The selectivity of the acetylation can be influenced by factors such as the reaction temperature, the amount of acetylating agent, and the presence of a catalyst. Optimization of these conditions is crucial to maximize the yield of the desired product.^[7]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of **5-Acetoxy-7-hydroxyflavone** is lacking. However, based on studies of structurally similar flavonoids, some potential activities and mechanisms of action can be inferred. The presence of a free hydroxyl group at the C7 position and an acetoxy group at the C5 position will influence its biological properties. Acetylation can enhance the lipophilicity of flavonoids, potentially increasing their cell membrane permeability and bioavailability.^{[4][5]}

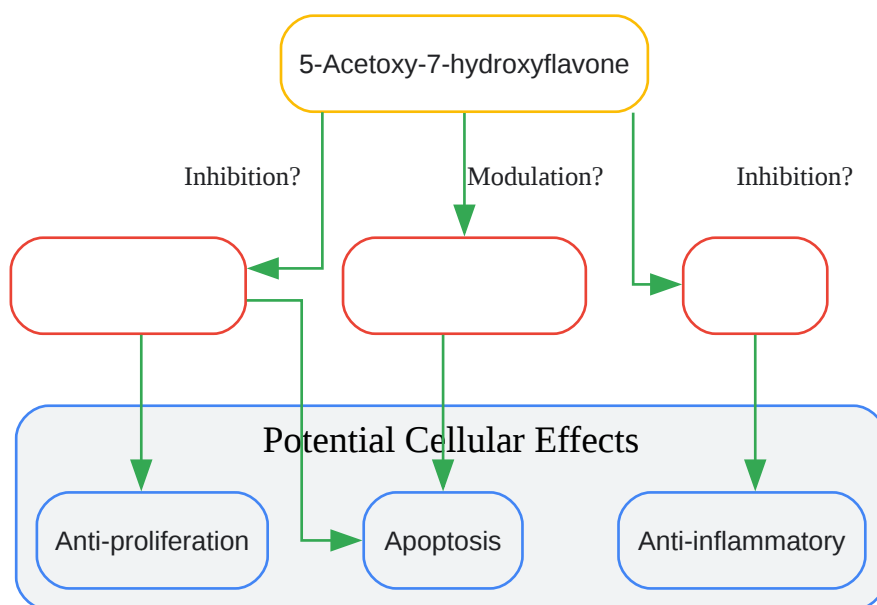
Potential Biological Activities:

- **Anticancer Activity:** Many flavones and their derivatives exhibit anticancer properties. For instance, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to have anticancer effects through the suppression of NF- κ B/Akt signaling in prostate cancer cells.[8] The anticancer activity of flavonoids is often linked to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[5]
- **Antioxidant Activity:** Flavonoids are well-known antioxidants. The antioxidant capacity is generally associated with the number and position of hydroxyl groups. While the C5-OH group is acetylated in the target molecule, the C7-OH group may still contribute to some antioxidant activity.
- **Anti-inflammatory Activity:** Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The acylation of flavonoids has been shown to sometimes enhance their anti-inflammatory properties.[4]
- **Enzyme Inhibition:** Some flavonoids are known to inhibit various enzymes. For example, 7,8-dihydroxyflavone has been identified as a direct inhibitor of pyridoxal phosphatase.[9]

Potential Signaling Pathways:

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. Based on the known activities of related compounds, **5-Acetoxy-7-hydroxyflavone** might modulate the following pathways:

- **PI3K/Akt/mTOR Pathway:** This is a crucial pathway involved in cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.
- **MAPK Pathways (ERK, JNK, p38):** These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids can modulate these pathways to exert their biological effects.
- **NF- κ B Signaling Pathway:** This pathway plays a key role in inflammation and cancer. Inhibition of NF- κ B signaling is a common mechanism by which flavonoids exert their anti-inflammatory and anticancer effects.



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Caption: Potential signaling pathways modulated by **5-Acetoxy-7-hydroxyflavone**.

Conclusion

5-Acetoxy-7-hydroxyflavone is a flavonoid derivative with potential for interesting biological activities. While there is a notable lack of specific experimental data for this compound, this guide provides a comprehensive overview of its known characteristics and a scientifically grounded projection of its properties and synthesis. The provided information on its physicochemical properties, a plausible synthetic route, and potential biological activities can serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

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